N-Phenyl-N'-(2-pyridinyl)urea N-Phenyl-N'-(2-pyridinyl)urea
Brand Name: Vulcanchem
CAS No.: 2327-17-5
VCID: VC3899597
InChI: InChI=1S/C12H11N3O/c16-12(14-10-6-2-1-3-7-10)15-11-8-4-5-9-13-11/h1-9H,(H2,13,14,15,16)
SMILES: C1=CC=C(C=C1)NC(=O)NC2=CC=CC=N2
Molecular Formula: C12H11N3O
Molecular Weight: 213.23 g/mol

N-Phenyl-N'-(2-pyridinyl)urea

CAS No.: 2327-17-5

Cat. No.: VC3899597

Molecular Formula: C12H11N3O

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

N-Phenyl-N'-(2-pyridinyl)urea - 2327-17-5

Specification

CAS No. 2327-17-5
Molecular Formula C12H11N3O
Molecular Weight 213.23 g/mol
IUPAC Name 1-phenyl-3-pyridin-2-ylurea
Standard InChI InChI=1S/C12H11N3O/c16-12(14-10-6-2-1-3-7-10)15-11-8-4-5-9-13-11/h1-9H,(H2,13,14,15,16)
Standard InChI Key FDMIXRXCYIIUDY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=O)NC2=CC=CC=N2
Canonical SMILES C1=CC=C(C=C1)NC(=O)NC2=CC=CC=N2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Phenyl-N'-(2-pyridinyl)urea features a planar urea core (NHCONH-\text{NH}-\text{CO}-\text{NH}-) bridging a phenyl ring and a pyridinyl group. X-ray crystallography confirms a dihedral angle of 54.2° between the aromatic rings, optimizing steric interactions while maintaining conjugation with the urea moiety . The compound crystallizes in a monoclinic system with unit cell parameters a=8.92A˚a = 8.92 \, \text{Å}, b=10.35A˚b = 10.35 \, \text{Å}, c=12.47A˚c = 12.47 \, \text{Å}, and β=102.7\beta = 102.7^\circ .

Physicochemical Characteristics

Key properties include:

PropertyValueSource(s)
Molecular Weight213.24 g/mol
Density1.307 g/cm³
Boiling Point279.9°C at 760 mmHg
LogP (Partition Coefficient)2.87
Vapor Pressure0.0039 mmHg at 25°C

The compound’s solubility profile is dominated by its polar urea group (PSA=54.02A˚2\text{PSA} = 54.02 \, \text{Å}^2) and hydrophobic aromatic rings, rendering it sparingly soluble in water but soluble in dimethyl sulfoxide (DMSO) and dichloromethane .

Spectroscopic Identification

  • NMR: 1H^1\text{H}-NMR (400 MHz, DMSO-d6d_6): δ 8.45 (d, J=4.8HzJ = 4.8 \, \text{Hz}, 1H, pyridinyl-H), 8.25 (s, 1H, urea-NH), 7.70–7.30 (m, 7H, aromatic-H) .

  • FTIR: Strong absorption at 1665 cm1^{-1} (C=O stretch), 3350 cm1^{-1} (N-H stretch) .

  • Mass Spectrometry: ESI-MS m/z 214.10 [M+H]+^+ .

Synthesis and Reaction Pathways

Selenium-Catalyzed Reductive Carbonylation

A phosgene-free method employs selenium catalysts for reductive carbonylation of nitrobenzene derivatives with 2-aminopyridine under CO pressure (20–30 bar). This one-pot reaction achieves yields >85% at 150°C :

Ar-NO2+2CO+H2OSe catalystAr-NH-C(O)-NH-Py+2CO2\text{Ar-NO}_2 + 2 \, \text{CO} + \text{H}_2\text{O} \xrightarrow{\text{Se catalyst}} \text{Ar-NH-C(O)-NH-Py} + 2 \, \text{CO}_2

Advantages include avoidance of toxic isocyanates and scalability for industrial production .

Hofmann Rearrangement of Carboxamides

Aryl carboxamides react with PhI(OAc)2\text{PhI(OAc)}_2 to generate isocyanates in situ, which subsequently couple with 2-aminopyridine. This method is notable for its compatibility with electron-deficient substrates .

Biological and Pharmacological Applications

Kinase Inhibition in Oncology

N-Phenyl-N'-(2-pyridinyl)urea derivatives exhibit subfamily-selective inhibition of tyrosine kinases (e.g., EGFR, VEGFR) at IC50_{50} values of 0.1–5 μM. Molecular docking studies reveal competitive binding at the ATP pocket, facilitated by hydrogen bonds with the urea moiety and π-π stacking with pyridinyl .

Agricultural Applications

As plant growth regulators, pyridinylurea derivatives modulate auxin signaling pathways, enhancing root development in crops like Oryza sativa at concentrations of 10–100 μM .

Recent Advances and Future Directions

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size: 120 nm, PDI <0.2) enhances bioavailability by 3-fold in murine models, addressing solubility limitations .

Catalytic Applications

Pd complexes of N-Phenyl-N'-(2-pyridinyl)urea demonstrate efficacy in Suzuki-Miyaura cross-coupling reactions (TON >104^4), attributed to the pyridinyl group’s electron-donating effects .

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